

An In-depth Technical Guide to the Molecular Geometry of Trimethylarsine

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Compound of Interest

Compound Name: Trimethylarsine

Cat. No.: B050810

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This technical guide provides a comprehensive overview of the molecular geometry of **trimethylarsine** ($\text{As}(\text{CH}_3)_3$), a volatile organoarsenic compound. The document details the theoretical basis for its structure, the experimental methodologies used for its determination, and key quantitative data. This information is crucial for professionals in fields where molecular structure dictates reactivity, intermolecular interactions, and biological activity.

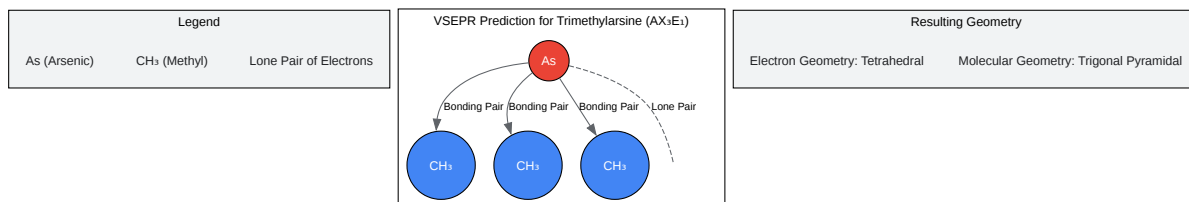
Theoretical Framework: VSEPR Theory

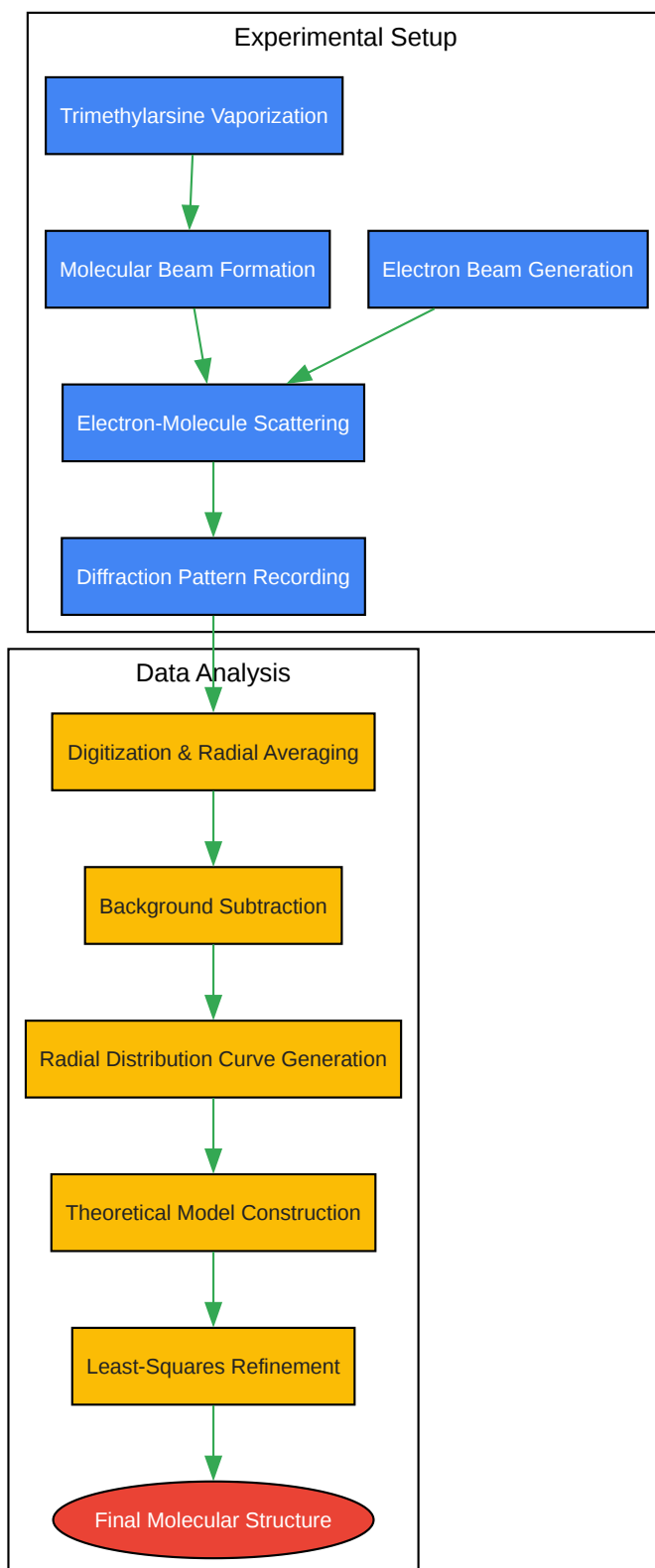
The molecular geometry of **trimethylarsine** can be predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central arsenic atom is bonded to three methyl groups and has one lone pair of electrons.

- Central Atom (A): Arsenic (As)
- Bonded Atoms (X): 3 Methyl (CH_3) groups
- Lone Pairs (E): 1

This configuration is classified as AX_3E_1 . According to VSEPR theory, the four electron pairs (three bonding pairs and one lone pair) arrange themselves in a tetrahedral electron geometry to minimize repulsion. However, the presence of the lone pair, which exerts greater repulsive

forces than bonding pairs, compresses the bond angles between the methyl groups. This results in a trigonal pyramidal molecular geometry.





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